molecular formula C7H4ClFO B1590896 2-Chloro-3-fluorobenzaldehyde CAS No. 96516-31-3

2-Chloro-3-fluorobenzaldehyde

Cat. No.: B1590896
CAS No.: 96516-31-3
M. Wt: 158.56 g/mol
InChI Key: PIZVRLVKXWEMGO-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Medicinal Chemistry

In modern organic synthesis, 2-Chloro-3-fluorobenzaldehyde serves as a crucial intermediate. innospk.com The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like the Wittig reaction. smolecule.com The presence and specific positioning of the chloro and fluoro substituents provide regiochemical control and can be exploited in cross-coupling reactions to build more complex molecular scaffolds. smolecule.com These halogen atoms influence the reactivity of the aromatic ring, making it a valuable substrate in synthetic strategies aimed at creating highly functionalized molecules. smolecule.com

The significance of this compound extends prominently into medicinal chemistry, where it is used as a precursor for the synthesis of biologically active compounds. echemi.comsmolecule.com Halogenated organic compounds are of particular interest in drug discovery, as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets. Research has indicated that derivatives of halogenated benzaldehydes are investigated for their potential in developing new therapeutic agents, including those with anticancer properties. chemimpex.com The unique substitution pattern of this compound makes it a key component in the synthesis of novel compounds for pharmaceutical research. chemimpex.com

Historical Context of Halogenated Benzaldehydes in Chemical Science

Halogenated benzaldehydes have long been recognized for their utility in chemical synthesis. nih.gov Historically, these compounds were instrumental in the development of the dye industry, where the introduction of halogens to the benzaldehyde (B42025) structure was found to produce a range of colors. britannica.com Over time, with the advancement of synthetic methodologies, the focus shifted towards creating specifically substituted halogenated benzaldehydes to fine-tune chemical properties for various applications. nih.gov

The development of processes to selectively introduce different halogens onto an aromatic ring, such as the process for producing fluorobenzaldehydes from other halogenated benzaldehydes, marked a significant step in synthetic chemistry. google.com This allowed for the creation of a diverse library of building blocks, including compounds like this compound. The study of these compounds has contributed to a deeper understanding of reaction mechanisms, such as electrophilic aromatic substitution and the influence of substituents on reactivity. britannica.com This historical foundation has paved the way for their current use in sophisticated applications like the synthesis of pharmaceuticals and advanced materials. nih.govgoogle.com

Research Landscape and Future Directions for this compound

The current research landscape for this compound is characterized by its application in the synthesis of novel functional molecules. It is utilized in the creation of precursors for materials with specific electronic or optical properties. researchgate.net For example, halogenated styrenes, which can be synthesized from halogenated benzaldehydes, are monomers for functional polymers. researchgate.net Furthermore, its derivatives are used in the synthesis of complex heterocyclic compounds which are prevalent in many biologically active molecules. smolecule.com

Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic methods utilizing this compound as a starting material is an ongoing interest. This includes the use of novel catalytic systems to improve reaction yields and selectivity. Another promising direction is its application in the synthesis of "molecular probes" for chemical biology, where the specific halogen atoms could serve as labels for imaging techniques like NMR. smolecule.com As the demand for new pharmaceuticals and advanced materials continues to grow, the role of versatile building blocks like this compound in innovative research is expected to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVRLVKXWEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565846
Record name 2-Chloro-3-fluorobenzaldehyde
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Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-31-3
Record name 2-Chloro-3-fluorobenzaldehyde
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Record name 2-chloro-3-fluorobenzaldehyde
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Advanced Synthetic Methodologies for 2 Chloro 3 Fluorobenzaldehyde

Chemo- and Regioselective Synthesis Strategies

Achieving the specific 2-chloro-3-fluoro substitution pattern requires careful selection of precursors and reaction conditions to control the position of each functional group.

The direct halogenation of benzaldehyde (B42025) precursors is a primary route for synthesizing halogenated benzaldehydes. However, achieving the specific 2,3-disubstitution pattern on 2-chloro-3-fluorobenzaldehyde requires precise control over the reaction to ensure the correct regioselectivity. The process often involves the selective chlorination and fluorination of a suitable benzaldehyde or a related precursor under controlled conditions. smolecule.com The choice of halogenating agents, such as chlorine gas, N-chlorosuccinimide for chlorination, or Selectfluor for fluorination, and the careful management of reaction parameters like temperature and pH are critical to direct the halogens to the desired positions on the aromatic ring. For instance, the synthesis of related compounds like 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021) involves the selective bromination and chlorination of 2-fluorobenzaldehyde, highlighting the principle of controlled halogen addition. smolecule.com

The Kornblum oxidation is a well-established method for converting primary alkyl halides into aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgsynarchive.com This reaction is particularly useful for synthesizing aromatic aldehydes from benzyl (B1604629) halides. researchgate.net The mechanism involves the formation of an alkoxysulphonium salt intermediate, which, in the presence of a base like triethylamine, eliminates to yield the desired aldehyde. wikipedia.orgresearchgate.net

The synthesis of this compound can be achieved by applying the Kornblum oxidation to a suitable precursor, such as 2-chloro-3-fluorobenzyl halide. A general scheme for this transformation is as follows:

A precursor like 2-chloro-3-fluorotoluene (B47102) is first halogenated at the methyl group to form 2-chloro-3-fluorobenzyl halide.

This halide is then oxidized using DMSO to produce this compound.

Modifications to the classical Kornblum oxidation have been developed to improve yields and shorten reaction times. One significant modification involves the use of microwave irradiation, which can dramatically reduce the reaction time from hours to minutes while achieving high yields (80-97%) for various aromatic aldehydes. researchgate.net This microwave-assisted approach typically uses sodium bicarbonate as the base. researchgate.net

FeatureClassical Kornblum OxidationMicrowave-Assisted Kornblum Oxidation
Reagents Alkyl Halide, DMSO, Base (e.g., Triethylamine)Alkyl Halide, DMSO, Base (e.g., NaHCO₃)
Reaction Time Several hours2-4 minutes
Activation Conventional HeatingMicrowave Irradiation
Yields GoodExcellent (80-97%)
Advantages Mild conditions, metal-free. rsc.orgShort reaction time, high yields, easy procedure. researchgate.net

An alternative strategy involves starting with a precursor that already contains some of the required halogens and then introducing the others or converting existing functional groups. A plausible route starts with 2,3-dichlorobenzonitrile (B188945). This method leverages halogen exchange (Halex) reactions, where a chlorine atom is substituted by a fluorine atom. chemicalbook.com

The synthesis sequence is as follows:

Fluorination : 2,3-dichlorobenzonitrile is treated with a fluorinating agent, such as potassium fluoride (B91410) (KF), often in a high-boiling polar aprotic solvent like sulfolane. chemicalbook.com This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with fluorine to yield 2-chloro-3-fluorobenzonitrile (B1630797).

Conversion to Aldehyde : The nitrile group (-CN) of 2-chloro-3-fluorobenzonitrile is then converted to an aldehyde group (-CHO). This can be accomplished through reduction, for example, using diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis.

This approach is considered suitable for industrial production due to the use of relatively low-cost raw materials and established reaction technologies.

Complex substituted benzaldehydes are often synthesized via multi-step pathways starting from readily available halogenated precursors. A documented route to this compound utilizes 2-chloro-3-fluorobromobenzene as an intermediate. google.com

The synthesis of the key intermediate, 2-chloro-3-fluorobromobenzene, starts from 3-chloro-2-fluoroaniline. google.com This aniline (B41778) is first brominated using N-bromosuccinimide (NBS) and then subjected to a diazotization-deamination reaction to remove the amino group, yielding 2-chloro-3-fluorobromobenzene. google.com

Once 2-chloro-3-fluorobromobenzene is obtained, the bromo-substituent can be converted into the aldehyde group. This is typically achieved through a metal-halogen exchange followed by formylation. For example, the compound can be treated with an organolithium reagent (like n-butyllithium) to replace the bromine with lithium, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).

Fluorination and Chlorination Routes from Precursors (e.g., 2,3-dichlorobenzonitrile)

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound.

Halogen exchange (Halex) fluorination is a cornerstone of industrial aromatic fluoride synthesis. a-star.edu.sgharvard.edu This nucleophilic aromatic substitution reaction typically involves replacing a chlorine atom with fluorine using an inorganic fluoride salt like potassium fluoride (KF). harvard.edu However, the low solubility of KF in the aprotic solvents used for these reactions presents a major challenge. a-star.edu.sg

Phase transfer catalysis (PTC) provides an effective solution to this problem. chemijournal.comresearchgate.net A phase transfer catalyst, such as a quaternary phosphonium (B103445) salt (e.g., tetraphenylphosphonium (B101447) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. google.comgoogleapis.com The catalyst forms a lipophilic ion pair with the fluoride ion, enhancing its solubility and nucleophilicity in the organic medium. This method significantly improves reaction rates and allows the synthesis to proceed under milder conditions. a-star.edu.sgresearchgate.net The use of PTCs in the fluorination of dichlorobenzaldehyde derivatives is a key strategy for producing fluorobenzaldehydes efficiently. googleapis.com

Catalyst TypeExample(s)Role in Halogen Exchange
Quaternary Phosphonium Salts Tetraphenylphosphonium BromideForms a soluble ion pair with F⁻, increasing its concentration and reactivity in the organic phase. a-star.edu.sgresearchgate.net
Quaternary Ammonium Salts Tetramethylammonium ChlorideActs as a phase-transfer catalyst to facilitate the replacement of nitro groups or halogens with fluorine. researchgate.net
Crown Ethers 18-Crown-6Sequesters the potassium ion (K⁺), freeing the fluoride ion (F⁻) and enhancing its nucleophilicity. googleapis.com

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-X Bond Formation

The formation of carbon-halogen (C-X) and particularly carbon-fluorine (C-F) bonds on an aromatic ring is a cornerstone of modern synthetic organic chemistry. Transition metal catalysis offers a powerful toolkit for this purpose, enabling reactions that might otherwise be difficult. While specific literature detailing a one-step transition-metal-catalyzed synthesis of this compound is not abundant, the principles are well-established through the synthesis of related fluorinated aromatic compounds.

A common strategy involves the halogen exchange (Halex) reaction, where a chloro- or bromo-substituted precursor is converted to a fluoro-derivative. For instance, a process for producing various fluorobenzaldehydes involves reacting a corresponding halogenated benzaldehyde with a metal fluoride, such as potassium fluoride. google.com The efficiency of these reactions is often significantly enhanced by the use of catalysts. Palladium-based catalysts, in particular, have been explored for the fluorination of allylic chlorides and aryl compounds. beilstein-journals.org Similarly, nickel complexes have been used to catalyze cross-coupling reactions to build more complex molecules from aryl halide precursors. rsc.org

Another approach is the direct C-H fluorination, where a C-H bond on the aromatic ring is selectively converted to a C-F bond. This is an atom-economical method that avoids the pre-functionalization of the starting material. Palladium catalysis, often guided by a directing group, has been successfully used for the enantioselective C(sp³)–H fluorination of benzaldehyde substrates, demonstrating the potential for precise control over the reaction site. beilstein-journals.org

The table below summarizes catalyst systems used in the synthesis of related fluorinated aromatic compounds, illustrating the types of reactions that could be adapted for this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Fluorination

Catalyst System Reactants Reaction Type Product Example Reference
Palladium(II) acetate (B1210297) / Chiral α-amino amide Benzaldehyde substrates Enantioselective C(sp³)–H Fluorination Enantioenriched benzyl fluorides beilstein-journals.org
Tetraphenylphosphonium chloride / Potassium fluoride 2,4-Dichlorobenzaldehyde Halogen Exchange (Halex) 2,4-Difluorobenzaldehyde google.com
Bis-(triphenylphosphine) nickel(II) dichloride / Dimethylzinc Aryl bromide Cross-Coupling Alkylated aryl derivative rsc.org

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of specialty chemicals. innospk.com For the synthesis of compounds like this compound, this involves rethinking traditional methods that may use hazardous reagents or generate significant waste.

One green approach is the use of environmentally benign catalysts and solvents. Recent research on the synthesis of related heterocyclic compounds has demonstrated the use of natural extracts, such as citrus extract, as catalysts in one-pot synthesis methods. pjoes.com These reactions can sometimes be performed in safer solvents like ethanol (B145695) or even water, reducing reliance on volatile organic compounds. pjoes.com

Energy efficiency is another key aspect of green chemistry. The use of microwave irradiation or ultrasound has been shown to accelerate reaction times and improve yields for the synthesis of pyrimidone derivatives from various aromatic aldehydes, offering a more energy-efficient alternative to conventional heating. pjoes.com

Novel Synthetic Route Development

Exploration of Continuous Flow Chemistry for Scalable Production

For the industrial-scale production of this compound and its analogs, continuous flow chemistry presents significant advantages over traditional batch processing. smolecule.com In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and better consistency. nbinno.com

Continuous flow systems are particularly beneficial for handling hazardous reactions or unstable intermediates, as the small reaction volume at any given time significantly enhances safety. nbinno.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, preventing thermal runaways in exothermic reactions. These systems can be automated for efficient, large-scale manufacturing, making them a key technology for the scalable production of fine chemicals. smolecule.com The production of related halogenated benzaldehydes has already seen the application of continuous flow processes to ensure high throughput and product quality. nbinno.com

Stereoselective Synthesis of Chiral Derivatives (If applicable)

This compound is an achiral molecule, but it serves as a valuable precursor for the synthesis of chiral derivatives, which are of high interest in medicinal chemistry. Stereoselective synthesis allows for the creation of a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

One notable method is the Knoevenagel condensation followed by a nucleophilic aromatic substitution (SNAr) to produce stereoselective 2-aminobenzylidene derivatives. A one-pot cascade reaction using starting materials like 2-fluoro-5-nitrobenzaldehyde (B1301997) and 2-chloro-5-nitrobenzaldehyde (B167295) with active methylene (B1212753) compounds and secondary amines has been developed to yield (E)-isomers with high stereoselectivity. thieme-connect.com

Another important transformation is the synthesis of chiral cyanohydrins. The addition of hydrogen cyanide to the aldehyde group of benzaldehydes can be catalyzed to produce a specific enantiomer. For example, recombinant E. coli cells expressing the enzyme hydroxynitrile lyase have been used to synthesize chiral cyanohydrins from substrates like 2-chlorobenzaldehyde (B119727) and 2-fluorobenzaldehyde. asm.org

The table below provides examples of stereoselective reactions starting from related halo-benzaldehydes.

Table 2: Examples of Stereoselective Synthesis of Chiral Derivatives

Starting Aldehyde Reagents Product Type Stereoselectivity Reference
2-Chloro-5-nitrobenzaldehyde Cyanoacetamide, Piperidine (E)-α-Cyano-3-[5-nitro-2-(piperidin-1-yl)phenyl]-acrylamide High (E)-selectivity thieme-connect.com
2-Fluoro-5-nitrobenzaldehyde Ethyl cyanoacetate (B8463686), Morpholine (E)-Ethyl-cyano-[2-(morpholin-4-yl)-5-nitrophenyl]-acrylate High (E)-selectivity thieme-connect.com
2-Chlorobenzaldehyde HCN, E. coli expressing AtHNL (R)-2-Chloromandelonitrile >99% ee asm.org

Enzymatic and Biocatalytic Transformations Towards this compound and its Analogs

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, offers a highly selective and sustainable alternative to traditional chemical synthesis. These methods operate under mild conditions (room temperature and neutral pH), reducing energy consumption and the need for protecting groups.

For precursors like this compound, enzymes can be used to create valuable chiral building blocks. As mentioned previously, hydroxynitrile lyases (HNLs) are effective in the enantioselective synthesis of cyanohydrins from various benzaldehydes. asm.org

Ketoreductases (KREDs) are another important class of enzymes used for the asymmetric reduction of ketones to chiral alcohols, a common transformation in pharmaceutical synthesis. researchgate.net While acting on ketones, the principle of highly selective enzymatic reduction can be applied to derivatives of benzaldehydes. Similarly, ene-reductases, found in organisms like the marine fungus Penicillium citrinum, can selectively reduce the carbon-carbon double bond of α,β-unsaturated compounds derived from Knoevenagel condensation of aromatic aldehydes (like 4-chlorobenzaldehyde (B46862) and 4-fluorobenzaldehyde) with malononitrile (B47326). unifap.br

Furthermore, aminomutase and ammonia (B1221849) lyase enzymes have been used in tandem to perform kinetic resolutions of racemic β-amino acids, which can be synthesized from precursors like 3-fluorobenzaldehyde, yielding enantiomerically pure products. researchgate.net

Table 3: Examples of Biocatalytic Transformations

Enzyme/Biocatalyst Substrate Type Transformation Product Reference
Hydroxynitrile Lyase (from A. thaliana) Aromatic aldehydes (e.g., 2-chlorobenzaldehyde) Asymmetric cyanohydrin formation (R)-Chiral cyanohydrins asm.org
Ene-reductase (from P. citrinum) Knoevenagel adducts of halo-benzaldehydes C=C double bond reduction Saturated nitriles unifap.br
Phenylalanine Aminomutase (PAM) & Phenylalanine Ammonia Lyase (PAL) Racemic β-amino acids (from 3-fluorobenzaldehyde) Kinetic resolution Enantiopure (S)-β-amino acids researchgate.net

Advanced Reactivity and Derivatization of 2 Chloro 3 Fluorobenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-chloro-3-fluorobenzaldehyde is substituted with two electron-withdrawing halogen atoms and a moderately deactivating aldehyde group. This electronic profile renders the ring electron-deficient and generally deactivated towards traditional electrophilic aromatic substitution reactions. Conversely, the electron-deficient nature of the ring makes it a suitable candidate for nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM) strategies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.com It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The aldehyde group itself is incompatible with organolithium reagents, but it can be temporarily converted into a robust DMG, such as an α-amino alkoxide.

A relevant strategy involves the in-situ formation of an α-amino alkoxide by reacting the aldehyde with a lithium amide. This transient directing group then directs the lithiation to the C-2 position, which is ortho to the original aldehyde group. However, in this compound, the C-2 position is already substituted with a chlorine atom. The alternative ortho position is C-4. The fluorine at C-3 and the chlorine at C-2 both exert an influence on the acidity of the adjacent protons.

In a related compound, 2-fluorobenzaldehyde, a "traceless" amino alkoxide directing group has been used to facilitate ortho-lithiation and subsequent borylation. researchgate.net This process, however, can be complicated by competing hydrodefluorination via a benzyne (B1209423) pathway. researchgate.net For this compound, a similar strategy could be envisioned where the aldehyde is first protected or converted into a suitable DMG. The choice of organolithium base and reaction conditions, such as very low temperatures (typically -78 °C or lower), is critical to ensure regioselective lithiation and prevent side reactions like aryne formation.

Table 1: Potential Directed Ortho Metalation Strategies and Key Considerations

Directing Group StrategyPotential Lithiation SiteRequired ReagentsKey ConditionsPotential Complications
In-situ α-amino alkoxide formationC-4Lithium amide (e.g., lithium N,N-diisopropylamide), n-BuLi/s-BuLiLow temperature (-78°C), inert atmosphereCompetitive attack at the aldehyde, halogen displacement, benzyne formation
Dioxolane protectionC-4Ethylene glycol, acid catalyst (protection); Organolithium base (metalation)Low temperature (-78°C) for metalationIncomplete protection/deprotection, stability of the lithiated intermediate

The electron-withdrawing nature of the aldehyde group, combined with the inductive effects of the halogens, activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Therefore, nucleophilic attack is most likely to occur at the C-3 position, leading to the displacement of the fluoride (B91410) ion. A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, to introduce diverse functional groups. researchgate.net For instance, a study on 2-chloro-6-fluorobenzaldehyde (B137617) demonstrated that the fluorine atom could be displaced by a methyl group using methylmagnesium chloride after converting the aldehyde to an n-butylimine. acs.orgresearchgate.net A similar transformation could be applied to this compound.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleExpected ProductReference Reaction Context
AminePyrrolidine2-Chloro-3-(pyrrolidin-1-yl)benzaldehydeSNAr on 4-fluorobenzaldehyde (B137897) mdpi.com
ThiolateSodium thiomethoxide (NaSMe)2-Chloro-3-(methylthio)benzaldehydeGeneral SNAr reactivity researchgate.net
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Chloro-3-methoxybenzaldehydeGeneral SNAr reactivity researchgate.net
Grignard Reagent (on imine)Methylmagnesium chloride2-Chloro-3-methylbenzaldehydeNucleophilic substitution on 2-chloro-6-fluorobenzaldehyde acs.orgacs.org

Friedel-Crafts reactions are classic electrophilic aromatic substitution reactions used to attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. wikipedia.orgbyjus.com However, the substrate scope has limitations. The reaction generally fails on aromatic rings substituted with strongly electron-withdrawing groups, such as an aldehyde or nitro group. libretexts.org

The aromatic ring of this compound is strongly deactivated by the cumulative electron-withdrawing effects of the aldehyde, chloro, and fluoro substituents. Consequently, it is not a suitable substrate for traditional Friedel-Crafts alkylation or acylation reactions under standard Lewis acid catalysis (e.g., AlCl₃). libretexts.orgmasterorganicchemistry.com Attempting such a reaction would likely result in no reaction or complexation of the Lewis acid with the carbonyl oxygen. Alternative methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are typically used to introduce aldehyde groups onto aromatic rings, rather than using benzaldehydes as substrates for further acylation. vulcanchem.com

Nucleophilic Displacement of Halogens with Diverse Nucleophiles

Aldehyde Group Transformations

The aldehyde functional group is one of the most reactive and versatile in organic chemistry, readily undergoing oxidation and reduction.

The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, 2-chloro-3-fluorobenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common laboratory reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants like chromic acid (H₂CrO₄). However, for large-scale synthesis and for improved safety and environmental profiles, milder and more selective reagents are often preferred. Sodium chlorite (B76162) (NaClO₂) is an effective and widely used reagent for the oxidation of aldehydes to carboxylic acids, often used in the presence of a chlorine scavenger like hydrogen peroxide or 2-methyl-2-butene. acs.orgchemicalbook.com A patent describes the oxidation of a related compound, m-fluorobenzaldehyde, to m-fluorobenzoic acid in high yield using a catalytic system of copper(II) acetate (B1210297) and cobalt(II) acetate in water under an oxygen atmosphere. chemicalbook.com

Table 3: Oxidation of this compound

Reagent(s)Solvent(s)ProductTypical YieldReference Reaction Context
Sodium chlorite (NaClO₂), HClAcetonitrile (B52724), Water2-Chloro-3-fluorobenzoic acid>90%Oxidation of 2-chloro-4-fluorobenzaldehyde (B1630644) chemicalbook.com
Potassium permanganate (KMnO₄)Water, Acetone2-Chloro-3-fluorobenzoic acidVariableGeneral oxidation of aldehydes
Cu(OAc)₂, Co(OAc)₂, O₂Water2-Chloro-3-fluorobenzoic acid98%Oxidation of m-fluorobenzaldehyde chemicalbook.com

The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-chloro-3-fluorobenzyl alcohol. This transformation is fundamental in synthetic chemistry and can be achieved with high efficiency using various reducing agents.

The most common reagents for this reduction are metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). smolecule.com For less selective or more robust reductions, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. smolecule.com Another effective reagent is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), which readily reduces carboxylic acids and aldehydes. chemicalbook.com

Table 4: Reduction of this compound

ReagentSolventProductTypical YieldReference Reaction Context
Sodium borohydride (NaBH₄)Methanol or Ethanol2-Chloro-3-fluorobenzyl alcoholHighReduction of 2-chloro-4-fluorobenzaldehyde smolecule.com
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)2-Chloro-3-fluorobenzyl alcoholHighGeneral reduction of aldehydes smolecule.com
Borane-THF complex (BH₃·THF)Tetrahydrofuran (THF)2-Chloro-3-fluorobenzyl alcohol91%Reduction of 2-chloro-4-fluorobenzoic acid chemicalbook.com

Wittig Reactions and Olefination Strategies

The Wittig reaction, a cornerstone of alkene synthesis, provides a reliable method for converting the aldehyde functionality of this compound into a carbon-carbon double bond. lumenlearning.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.com The reaction proceeds through a nucleophilic addition of the ylide to the aldehyde, forming a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The high stability of triphenylphosphine oxide is a significant driving force for this transformation. lumenlearning.com

The structure of the resulting alkene is predictable, with the double bond forming at the exact position of the original carbonyl group. libretexts.org This high degree of regioselectivity is a key advantage of the Wittig reaction. While the reaction can be applied to a wide range of aldehydes and ketones, its use with this compound allows for the synthesis of various substituted styrenes, which are valuable precursors in polymer chemistry and materials science. For instance, the reaction of this compound with a suitable phosphorus ylide can be employed to synthesize precursors for novel copolymers. sigmaaldrich.com

Knoevenagel Condensation and Related C-C Bond Forming Reactions

The Knoevenagel condensation is another powerful carbon-carbon bond-forming reaction that utilizes the electrophilic nature of the aldehyde group in this compound. This reaction typically involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a basic catalyst like piperidine. sigmaaldrich.comchemicalbook.in The reaction is a modification of the aldol (B89426) condensation and is instrumental in synthesizing substituted α,β-unsaturated compounds. sigmaaldrich.comsigmaaldrich.comalkalisci.com

For example, the piperidine-catalyzed Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with methyl cyanoacetate yields methyl 2-cyano-3-dihalophenyl-2-propenoate. sigmaaldrich.com Similarly, 2-chloro-4-fluorobenzaldehyde can be used to synthesize substituted α-cyanocinnamic acid and 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile through this condensation. chemicalbook.insigmaaldrich.comalkalisci.com These products serve as important intermediates in the synthesis of various heterocyclic compounds and materials with potential biological activity. The reaction mechanism generally proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond.

Cascade Reactions Involving the Aldehyde Moiety

The aldehyde functionality of this compound can participate in cascade reactions, which are multi-step processes that occur in a single pot, leading to the efficient construction of complex molecular architectures. These reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials.

One notable example is the cascade reaction of 2-fluorobenzaldehydes with heterocyclic ketene (B1206846) aminals, which leads to the synthesis of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives. acs.org This one-step protocol involves the formation of both C=C and C–N bonds. acs.org The electronic nature of substituents on the benzaldehyde (B42025) ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the process. acs.org Another example involves the reaction of dihydroxyfumaric acid with aromatic aldehydes, where the reaction pathway can be controlled by the choice of base and solvent to yield different products. acs.org While specific examples involving this compound in such cascade reactions are not extensively documented, its electronic properties suggest its potential as a substrate in similar transformations.

Pericyclic and Multicomponent Reactions

The unique electronic and steric characteristics of this compound make it a valuable component in pericyclic and multicomponent reactions, facilitating the synthesis of diverse and complex molecular scaffolds.

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions

The aldehyde group of this compound can act as a dienophile in hetero-Diels-Alder (HDA) reactions, a powerful class of [4+2] cycloadditions for constructing six-membered heterocyclic rings. illinois.edu These reactions are often catalyzed by Lewis acids to enhance the reactivity of the aldehyde. illinois.edu The use of chiral Lewis acid catalysts can lead to the enantioselective synthesis of dihydropyran-4-ones, which are important intermediates in the synthesis of natural products. clockss.org

The HDA reaction of aldehydes with activated dienes, such as Danishefsky's diene, is a well-established method for preparing dihydropyranone derivatives. illinois.edu The regioselectivity of the reaction is generally high, leading to a predictable substitution pattern on the resulting heterocyclic ring. While specific studies detailing the HDA reactions of this compound are not prevalent, related halogenated benzaldehydes have been successfully employed in these transformations. thieme-connect.comdepaul.edu For instance, the thermal cyclization of o-halobenzylidene barbiturates, which can be formed from the corresponding benzaldehydes, is proposed to proceed through an intramolecular hetero-Diels-Alder cyclization. scielo.br

Ugi, Passerini, and Other Multicomponent Reactions for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to generate a product that incorporates substantial portions of all starting materials. this compound is a suitable aldehyde component for several important MCRs, including the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. walisongo.ac.idslideshare.net This reaction is known for its high atom economy and typically proceeds under mild conditions. slideshare.net The resulting α-acyloxy amides are valuable scaffolds in medicinal chemistry. acs.org

The Ugi reaction is a four-component reaction that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.orgbeilstein-journals.org This reaction is exceptionally versatile and allows for the rapid generation of diverse libraries of peptide-like molecules. The resulting products can undergo further transformations to create even more complex structures. For example, the Ugi-Joullié reaction, a variation of the Ugi reaction, has been used to synthesize novel dibenzo[b,f] vulcanchem.comacs.orgthiazepine carboxamides.

The application of this compound in these MCRs allows for the incorporation of the 2-chloro-3-fluorophenyl moiety into a wide range of complex molecular frameworks, which is of significant interest in the development of new pharmaceutical agents and functional materials.

Functionalization at Halogen Positions

The chloro and fluoro substituents on the aromatic ring of this compound are not merely passive spectators but can actively participate in further chemical transformations, allowing for the selective functionalization of the molecule.

The chlorine atom, being a larger and more polarizable halogen than fluorine, is generally more susceptible to certain types of reactions. One of the most powerful methods for functionalizing the chloro position is through palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon bonds by coupling the aryl halide with a suitable organometallic reagent. While specific examples with this compound are not extensively detailed, the reactivity of chlorobenzene (B131634) derivatives in such couplings is well-established.

Nucleophilic aromatic substitution (SNAr) offers another avenue for functionalizing the halogen positions. In SNAr reactions, a nucleophile displaces a halide ion from the aromatic ring. The presence of the electron-withdrawing aldehyde group can activate the ring towards nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. Therefore, under appropriate conditions, selective substitution of the fluorine atom might be achievable. For example, in related difluoroaromatic compounds, the fluorine atom can be displaced by nucleophiles. google.com

Furthermore, the halogen atoms can be involved in halogen exchange reactions . For instance, a precursor like this compound can be treated with iodine under specific conditions to introduce an iodine atom at a desired position, forming a more reactive iodo-substituted derivative. smolecule.com This subsequent derivative can then undergo further transformations, such as cross-coupling reactions.

The ability to selectively functionalize the halogen positions of this compound significantly enhances its utility as a versatile building block in organic synthesis, providing access to a wide array of polysubstituted aromatic compounds.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgchemie-brunschwig.ch this compound can serve as a substrate in several of these transformations, primarily by leveraging the reactivity of its carbon-chlorine bond.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. uwindsor.ca While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful coupling of chloroarenes. uwindsor.caacademie-sciences.fr For this compound, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and would need to be optimized for this particular substrate. academie-sciences.fr

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. chemie-brunschwig.chorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org The reaction of this compound with an alkene, catalyzed by a palladium complex, would lead to the formation of a 2-alkenyl-3-fluorobenzaldehyde derivative. The success of this reaction with an aryl chloride is highly dependent on the catalyst system employed. mdpi.com

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org It is widely used in the synthesis of a variety of organic compounds. rsc.orgresearchgate.net The Sonogashira coupling of this compound with a terminal alkyne would yield a 2-alkynyl-3-fluorobenzaldehyde. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine, forming a carbon-nitrogen bond. organic-chemistry.orgdiva-portal.org It has become a vital method for the synthesis of arylamines. organic-chemistry.org The Buchwald-Hartwig amination of this compound with a primary or secondary amine would produce the corresponding 2-amino-3-fluorobenzaldehyde (B155958) derivative. The choice of palladium precursor and phosphine ligand is critical for the successful amination of aryl chlorides. researchgate.netambeed.com

Table 1: Overview of Cross-Coupling Reactions with this compound

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Boronic acid/ester Palladium catalyst, phosphine ligand, base Biaryl
Heck Alkene Palladium catalyst, base Substituted alkene
Sonogashira Terminal alkyne Palladium catalyst, copper(I) co-catalyst, amine base Arylalkyne
Buchwald-Hartwig Amine Palladium catalyst, phosphine ligand, base Arylamine

Halogen-Dance Reactions and Rearrangements

The term "halogen-dance" refers to the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.org This rearrangement can be a powerful tool for accessing isomers that are otherwise difficult to synthesize. clockss.org In the context of di- or polyhalogenated aromatic compounds, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce the migration of a halogen atom to a different position on the ring. clockss.orgresearchgate.net

For this compound, the possibility of a halogen-dance reaction would depend on the relative migratory aptitude of the chlorine and fluorine atoms and the stability of the potential organolithium intermediates. Generally, heavier halogens are more prone to migration. clockss.org The reaction conditions, including the choice of base, solvent, and temperature, would be critical in controlling the outcome and selectivity of such a rearrangement. researchgate.net

Beyond the halogen-dance, other types of molecular rearrangements can be envisioned, often promoted by acidic or basic conditions, or through photochemical means. libretexts.orgwiley-vch.demasterorganicchemistry.com For instance, under specific conditions, the formyl group could potentially participate in rearrangements, although this is less common for simple benzaldehydes.

Palladium-Catalyzed Chloroethoxylation

While there is no specific literature found for the palladium-catalyzed chloroethoxylation of this compound, related transformations on other aryl halides suggest potential pathways. Palladium-catalyzed reactions that introduce an ethoxy group often proceed via cross-coupling with an ethoxide source. However, a "chloroethoxylation" might imply the simultaneous addition of both a chlorine atom and an ethoxy group across a double bond, a reaction more typical for alkenes.

Alternatively, if this refers to a substitution reaction on the aromatic ring, it could involve a palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig coupling using an alcohol as the nucleophile. In such a scenario, the chlorine atom at the 2-position could potentially be replaced by an ethoxy group. The success and regioselectivity of such a reaction would be highly dependent on the catalyst system and reaction conditions.

Applications of 2 Chloro 3 Fluorobenzaldehyde in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Development

The halogenated structure of 2-chloro-3-fluorobenzaldehyde makes it a significant intermediate in the development of new pharmaceutical agents. chemimpex.com The presence of chlorine and fluorine can influence the biological activity and metabolic stability of drug molecules, making this compound a valuable precursor in the synthesis of therapeutics. chemimpex.com

While direct research linking this compound to specific anti-inflammatory and analgesic agents is not extensively documented in the provided results, the broader class of fluorinated and chlorinated benzaldehydes are recognized for their role in synthesizing such compounds. For instance, the related compound 3-chloro-4-fluorobenzaldehyde (B1582058) is a key intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The principles of using halogenated benzaldehydes as scaffolds suggest that this compound could be similarly utilized. The synthesis of novel pyrimidine (B1678525) and imidazole (B134444) derivatives, known for their anti-inflammatory and analgesic properties, often involves halogenated benzaldehydes as starting materials. nih.govrsc.org These derivatives have shown potent inhibitory effects on inflammatory mediators like COX-2 and nitric oxide. rsc.orgnih.gov

This compound and its isomers are instrumental in the synthesis of potential anti-cancer agents. For example, derivatives of the related 2-chloro-3-fluoro-6-hydroxybenzaldehyde (B1423846) have demonstrated promising results in inhibiting cancer cell proliferation in vitro. The development of novel 1,2,4-triazole-containing compounds, which have shown anticancer activity, has utilized 2-chloro-6-fluorobenzaldehyde (B137617) in their synthesis. semanticscholar.org These compounds have been tested against various human cancer cell lines, including pancreatic, prostate, and breast cancer. semanticscholar.org Furthermore, quinoline (B57606) derivatives, recognized for their anticancer properties, can be synthesized using halogenated benzaldehydes as precursors. arabjchem.org

Table 1: Examples of Related Halogenated Benzaldehydes in Therapeutic Compound Development

CompoundTherapeutic AreaResearch Finding
2-Chloro-3-fluoro-6-hydroxybenzaldehydeAnti-cancerDerivatives showed effective cytotoxicity against HepG2 cancer cell lines.
2-Chloro-6-fluorobenzaldehydeAnti-cancerUsed in the synthesis of 1,2,4-triazole (B32235) derivatives with anticancer activity against pancreatic and prostate cancer cells. semanticscholar.org
3-Chloro-4-fluorobenzaldehydeAnti-cancerUtilized in the development of novel drug candidates for cancer therapy. chemimpex.com
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesAnti-cancerSynthesized using p-fluorobenzaldehyde and demonstrated cytotoxic effects in myeloma and leukemia cell lines. nih.gov

This compound has been directly implicated in the synthesis of potent enzyme inhibitors. A notable example is its use in the synthesis of Elvitegravir, an HIV-1 integrase strand transfer inhibitor. mdpi.com The synthesis involves the reaction of 5-bromo-2,4-dimethoxybenzoic acid with this compound. mdpi.com The aldehyde group of such compounds can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition, while the halogen atoms can participate in non-covalent interactions that influence binding affinity. smolecule.com Derivatives of similar compounds, like 2-(3-Chloro-4-fluorophenyl)acetaldehyde, have been evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

The unique substitution pattern of this compound makes it a valuable scaffold for creating libraries of bioactive molecules. smolecule.com The presence of both chlorine and fluorine atoms provides distinct electronic properties that can be exploited in synthetic chemistry to generate diverse molecular architectures. smolecule.com This allows for the systematic exploration of structure-activity relationships in drug discovery. The aldehyde functional group readily participates in condensation reactions, such as the formation of Schiff bases, which can possess antimicrobial properties. wikipedia.org

Research has demonstrated the use of the related 3-chloro-4-fluorobenzaldehyde in the modification of the triclosan (B1682465) scaffold. nih.govresearchgate.net Triclosan is an antibacterial agent, and modifying its structure can lead to derivatives with improved properties, such as increased potency and better solubility. researchgate.net In one study, 3-chloro-4-fluorobenzaldehyde was reacted with 4-chloro-2-methoxyphenol (B107037) to create an intermediate that was further elaborated to produce 4'-triazole analogs of triclosan. nih.gov These modifications aim to enhance the inhibitory activity against enzymes like the enoyl-acyl carrier protein reductase in organisms such as Toxoplasma gondii. nih.govresearchgate.net The 2'-Cl substituent in triclosan has been found to be critical for the formation of certain photoproducts like dibenzo-p-dioxins. acs.org

Creation of Simplified Scaffolds for Bioactive Molecules

Utility in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical industry for the production of pesticides and herbicides. chemimpex.comchemimpex.com They are also used in the manufacturing of specialty chemicals, including dyes and pigments. chemimpex.comchemimpex.com The reactivity of the aldehyde group, combined with the influence of the halogen substituents, allows for the synthesis of a wide range of commercially important chemicals. chemimpex.com For instance, fluorobenzaldehydes are known to be crucial intermediates for preparing fluorine-containing agricultural chemicals. google.com

Synthesis of Herbicides, Insecticides, and Fungicides

Halogenated benzaldehydes are crucial building blocks in the agrochemical industry. Although direct synthetic routes employing this compound are not extensively detailed in available research, its isomers are widely used, highlighting the importance of the chlorofluorobenzaldehyde scaffold in creating active agrochemical compounds.

Research has shown that various isomers of this compound serve as key intermediates in the production of pesticides.

Herbicides : 3-Chloro-2-fluorobenzaldehyde (B104339) is utilized as an intermediate in the development of herbicides. chemimpex.comottokemi.com Similarly, 3-chloro-4-fluorobenzaldehyde and its oxime derivative are involved in the synthesis of herbicides for crop protection. chemimpex.com

Fungicides : The isomer 2-chloro-6-fluorobenzaldehyde is specifically used to produce high-efficiency, low-toxicity fungicides and is sometimes referred to as a biomimetic pesticide intermediate. patsnap.com Furthermore, 2-chloro-4-fluorobenzaldehyde (B1630644) is a synthetic raw material for agricultural and horticultural fungicides. guidechem.com

General Agrochemicals : Compounds like 3-chloro-4-fluorobenzaldehyde and 2-chloro-3-fluoro-4-iodobenzaldehyde (B14774446) are valuable intermediates for agrochemicals in general, owing to the reactivity imparted by their halogen substituents. chemimpex.comsmolecule.com

The efficacy of these related compounds suggests that the specific arrangement of chloro and fluoro groups on the benzaldehyde (B42025) ring is instrumental in the biological activity of the final agrochemical products.

Development of Advanced Materials, Polymers, and Resins

The incorporation of halogenated aromatic compounds into polymers and resins can significantly enhance their material properties. Isomers of this compound are used in material science for their ability to impart desirable characteristics such as improved thermal stability and chemical resistance.

Specialty Polymers and Resins : 3-Chloro-2-fluorobenzaldehyde and 3-chloro-4-fluorobenzaldehyde are used in the production of specialty polymers and resins. chemimpex.comchemimpex.com The inclusion of these halogenated monomers can enhance the thermal stability and chemical resistance of the resulting materials. chemimpex.cominnospk.com

Polymer Synthesis Intermediate : 2-Chloro-6-fluorobenzaldehyde is noted as a critical intermediate in polymer synthesis. For instance, it is used in the preparation of methyl 2-cyano-3-dihalophenyl-2-propenoates, which are monomers for styrene (B11656) copolymers.

Materials with Unique Properties : The isomer 2-chloro-5-fluorobenzaldehyde (B1362322) is used in creating materials with distinct optical properties. smolecule.com A separate study detailed the use of 2-chloro-6-fluorobenzaldehyde in developing high-performance copolymers for electronic applications that showed enhanced thermal stability and electrical conductivity.

The reactivity of the aldehyde group allows for the integration of these molecules into polymer chains through various condensation reactions, while the halogenated ring contributes to the final properties of the material.

Applications in Fluorescent Probes and Biological Imaging

Fluorinated aromatic compounds are fundamental to the design of fluorescent probes for biological imaging. The specific substitution pattern of halogens on a benzaldehyde ring can tune the photophysical properties of a dye, making these compounds valuable for developing sensors and imaging agents.

Several isomers of this compound are used for this purpose:

The isomer 3-chloro-2-fluorobenzaldehyde is explored for creating fluorescent probes used in bioimaging, which help researchers visualize biological processes in real-time. chemimpex.com

Similarly, 3-chloro-4-fluorobenzaldehyde is used to create fluorescent probes for visualizing cellular processes with high specificity. chemimpex.cominnospk.com

2-Chloro-5-fluorobenzaldehyde serves as a building block for synthesizing various fluorescent compounds. smolecule.com

These applications take advantage of the unique electronic properties conferred by the halogen substituents to the aromatic system, which form the core of the fluorophore. The aldehyde group provides a reactive handle for attaching the probe to other molecules or cellular structures. google.com

Contributions to Semiconducting Materials and Nanostructures

The precise arrangement of halogen atoms on an aromatic ring can facilitate non-covalent interactions, such as halogen bonding, which are instrumental in the self-assembly of molecules into ordered nanostructures. These organized structures are essential for the fabrication of advanced electronic materials, including semiconductors.

While direct evidence for this compound is limited, research on closely related compounds demonstrates the potential of this structural motif.

Nanostructure and Semiconductor Fabrication : A structurally similar compound, 2-bromo-6-chloro-3-fluorobenzaldehyde, is noted for its role in fabricating nanostructures and semiconductors. smolecule.com This process occurs through self-assembly driven by halogen bonding, a specific type of non-covalent interaction. smolecule.com

Semiconducting Acenes : Other substituted benzaldehydes, such as 3-fluoro-2-hydroxybenzaldehyde, are used to prepare semiconducting acenes, which are a class of organic semiconductor materials. ossila.com

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound provides sites for potential halogen bonding, suggesting its suitability as a building block for supramolecular chemistry and the bottom-up fabrication of semiconducting nanostructures.

Applications of this compound Isomers

The following table summarizes the documented applications of various isomers of this compound, illustrating the versatility of the chlorofluorobenzaldehyde chemical scaffold.

Compound NameCAS NumberKey Applications
3-Chloro-2-fluorobenzaldehyde 85070-48-0Herbicides, Specialty Polymers & Resins, Fluorescent Probes. chemimpex.com
2-Chloro-6-fluorobenzaldehyde 387-45-1Fungicides, Polymer Synthesis, Antibiotics (Flucloxacillin). patsnap.com
3-Chloro-4-fluorobenzaldehyde 34328-61-5Herbicides, Pesticides, Advanced Polymers & Resins, Fluorescent Probes. chemimpex.com
2-Chloro-4-fluorobenzaldehyde 84194-36-5Agricultural & Horticultural Fungicides. guidechem.com
2-Chloro-5-fluorobenzaldehyde 84194-30-9Fluorescent Dyes, Materials with unique optical properties. smolecule.com
2-Bromo-6-chloro-3-fluorobenzaldehyde 1242156-97-3Nanostructures & Semiconductors. smolecule.com
3-Fluoro-2-hydroxybenzaldehyde 394-50-3Semiconducting Acenes, Organometallic Ligands. ossila.com

Computational and Theoretical Studies of 2 Chloro 3 Fluorobenzaldehyde

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational studies on substituted benzaldehydes, offering a detailed view of their molecular characteristics. researchgate.netijream.orgresearchgate.net DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p), have been widely employed to investigate the geometric and electronic properties of halogenated benzaldehydes. researchgate.netresearchgate.net These theoretical approaches are instrumental in predicting molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy. ijream.orgijsrst.com

The conformational landscape of benzaldehyde (B42025) derivatives is primarily defined by the orientation of the aldehyde group relative to the aromatic ring. For 2-chloro-3-fluorobenzaldehyde, two planar conformers, O-cis and O-trans, are possible, distinguished by the orientation of the carbonyl group with respect to the adjacent chlorine atom. In the O-cis conformer, the oxygen atom is oriented towards the chlorine atom, while in the O-trans conformer, it is directed away.

Theoretical studies on related halogenated benzaldehydes, such as 3-halogenobenzaldehydes, have shown that the relative stability of these conformers is influenced by a combination of steric and electronic effects. researchgate.net For instance, in the gas phase, the trans conformer is often preferred for 3-halobenzaldehydes. researchgate.net The energy barriers for rotation between conformers are typically in the range of 10 to 25 kJ/mol, influenced by the steric hindrance between the aldehyde hydrogen and the ortho-substituents. DFT calculations can precisely determine the optimized geometries, relative energies, and rotational barriers for the conformers of this compound.

CompoundConformerMethod/Basis SetRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
3-FluorobenzaldehydeO-cisB3LYP/6-311+G(3df,p)0.255.8
3-FluorobenzaldehydeO-transB3LYP/6-311+G(3df,p)0.00-
3-ChlorobenzaldehydeO-cisB3LYP/6-311+G(3df,p)0.456.5
3-ChlorobenzaldehydeO-transB3LYP/6-311+G(3df,p)0.00-

This interactive table is based on data for related compounds to illustrate the type of information obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ijream.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic ring would exhibit positive potential. The presence of the electronegative chlorine and fluorine atoms significantly influences the electron distribution across the aromatic ring, creating a complex potential landscape. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.goviucr.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. worldscientific.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ijream.orgworldscientific.com

In this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be centered on the carbonyl group and the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. worldscientific.com

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Chloro-6-fluorobenzaldehyde (B137617)B3LYP/6-31G(d,p)-7.2-2.54.7
3-FluorobenzaldehydeB3LYP/6-311+G(3df,p)-7.1-1.85.3
3-ChlorobenzaldehydeB3LYP/6-311+G(3df,p)-7.0-2.05.0

This interactive table is based on data for related compounds to illustrate the type of information obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights that are not accessible through static quantum chemical calculations.

The solvent environment can significantly impact the conformational equilibrium and reactivity of a molecule. researchgate.net MD simulations in explicit solvent models can be used to study how solvent molecules interact with this compound, influencing its preferred conformation and the accessibility of its reactive sites. acs.org For instance, polar solvents may stabilize more polar conformers through dipole-dipole interactions. The study of solvent effects is crucial for accurately predicting reaction outcomes in solution. acs.org

MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for elucidating reaction mechanisms and analyzing transition states. acs.org For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, MD simulations can map out the entire reaction pathway.

This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. scielo.br For example, in a Tishchenko reaction, which involves the disproportionation of an aldehyde, the mechanism involves several steps including hemiacetal formation and hydride transfer, all of which can be modeled. rsc.org Understanding the transition state geometry and its energy provides crucial information about the reaction kinetics and the factors that control the reaction rate. scielo.brrsc.org

Solvent Effects on Reactivity and Conformation

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on a broad series of this compound derivatives are not widely documented in publicly available literature, the principles of QSAR are broadly applicable. Such studies on related aromatic aldehydes and their derivatives provide a framework for how the biological activity of compounds derived from this compound could be predicted. jmaterenvironsci.com

QSAR models are developed by correlating variations in the structural properties of molecules with changes in their observed biological or chemical activity. For derivatives of this compound, these structural variations would typically involve the addition or modification of functional groups on the benzaldehyde scaffold. The resulting changes in physicochemical properties, such as hydrophobicity, electronic effects, and steric factors, are then quantified using molecular descriptors.

In studies of similar halogenated aromatic compounds, various descriptors are employed to build robust QSAR models. jmaterenvironsci.com These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and various topological indices are common examples.

Hydrophobic Descriptors: These relate to the molecule's solubility characteristics. The partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

A hypothetical QSAR study on a series of biologically active derivatives of this compound would involve synthesizing a library of related compounds, evaluating their biological activity (e.g., as enzyme inhibitors or antimicrobial agents), and then calculating a range of molecular descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate a predictive model.

For instance, a study on the antioxidant activity of tetrahydropyrimidine (B8763341) derivatives, which included halogenated benzyl (B1604629) derivatives, highlighted that meta-substituted chloro and fluoro derivatives on the benzyl ring showed significant inhibitory concentrations. mdpi.com This suggests that the positions of the chloro and fluoro substituents on the benzaldehyde ring are critical for activity, a key aspect that would be captured in a QSAR model through specific electronic and steric descriptors.

Below is an interactive data table illustrating the types of descriptors that would be relevant in a QSAR study of this compound derivatives.

Descriptor CategoryDescriptor ExampleDescription
Electronic HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Dipole MomentA measure of the net molecular polarity.
Steric Molar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms.
Topological IndicesNumerical values that describe the molecular topology.
Hydrophobic LogPThe logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity.

These descriptors, once calculated for a series of this compound derivatives, would form the basis for developing a predictive QSAR model to guide the synthesis of new compounds with potentially enhanced activity.

Prediction of Spectroscopic Properties (e.g., IR, NMR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, which can aid in its identification and characterization. Density Functional Theory (DFT) is a prominent method used for this purpose, often yielding results that are in good agreement with experimental data. researchgate.net

For this compound, computational methods can predict various spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are based on the optimized molecular geometry and the calculated vibrational frequencies and magnetic shielding tensors.

Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule. For this compound, key vibrational modes that can be predicted include:

The C=O stretching vibration of the aldehyde group, typically expected in the region of 1700 cm⁻¹.

C-H stretching vibrations of the aromatic ring.

C-Cl and C-F stretching vibrations.

Various bending and deformation modes of the aromatic ring.

Studies on similar molecules, such as 2-chloro-6-fluoro benzaldehyde, have demonstrated that DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set can accurately predict vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: ¹H and ¹³C NMR chemical shifts can also be calculated using computational methods. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H NMR predictions would focus on the chemical shifts of the aldehyde proton and the three aromatic protons. The aldehyde proton is expected to appear at a high chemical shift (downfield), typically around 10 ppm. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the presence of both the chloro and fluoro substituents. Similarly, ¹³C NMR predictions would provide the chemical shifts for the seven carbon atoms in the molecule.

The following table summarizes some computationally predicted properties for this compound, derived from public databases which utilize such theoretical calculations.

PropertyPredicted Value
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
XLogP3 2.1
Monoisotopic Mass 157.9934706 Da
Topological Polar Surface Area 17.1 Ų

Data sourced from PubChem. nih.gov

These predicted spectroscopic and physicochemical properties serve as a valuable reference for experimental work, aiding in the structural confirmation and purity assessment of this compound.

Analytical and Characterization Methodologies for 2 Chloro 3 Fluorobenzaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-Chloro-3-fluorobenzaldehyde, offering detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR: Proton NMR is fundamental for identifying the chemical environment of hydrogen atoms. In derivatives like 2-Chloro-3-fluoro-6-hydroxybenzaldehyde (B1423846), the aldehyde proton is typically deshielded and appears as a singlet around 10 ppm, while the hydroxyl proton signal is found at approximately 5-6 ppm. The positions and splitting patterns of the aromatic protons are predictably influenced by the electron-withdrawing effects and coupling interactions of the chlorine and fluorine substituents.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon environments. For instance, in 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, the carbonyl carbon of the aldehyde group is significantly deshielded.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorine-containing compounds. It offers high sensitivity and a wide chemical shift range, making it an excellent method for confirming the presence and electronic environment of the fluorine atom on the aromatic ring. researchgate.net The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) provides further structural confirmation.

Interactive Data Table: Representative NMR Data for Benzaldehyde (B42025) Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
4-Fluorobenzaldehyde (B137897)¹H9.98, 7.92, 7.22s (1H), dd (2H, J = 8.7, 5.4 Hz), t (2H, J = 8.5 Hz)
¹³C190.45, 168.16, 164.76, 132.91, 132.18, 116.30
2-Chlorobenzaldehyde (B119727)¹H10.47d (1H, J = 0.8 Hz)
3-Chlorobenzaldehyde¹H9.94, 7.81, 7.73, 7.56, 7.45s (1H), dd (1H, J = 2.1, 1.5 Hz), dt (1H, J = 7.5, 1.4 Hz), ddd (1H, J = 8.0, 2.1, 1.2 Hz), t (1H, J = 7.8 Hz)
¹³C190.81, 137.78, 135.40, 134.35, 130.38, 129.22, 127.98

Data sourced from various benzaldehyde derivatives to illustrate typical chemical shifts and coupling patterns. beilstein-journals.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound and its derivatives, key vibrational bands are observed that confirm the presence of characteristic functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is typically found around 1700 cm⁻¹. Additionally, vibrations associated with the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds can be identified. In hydroxylated derivatives like 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a broad absorption band in the region of 3200 cm⁻¹ indicates the presence of the O-H stretch of the phenolic group. The vibrational properties of these molecules can be further investigated and corroborated using computational methods like Density Functional Theory (DFT). biosynth.com

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1700
Phenolic (O-H)Stretch~3200
Carbon-Fluorine (C-F)StretchVaries
Carbon-Chlorine (C-Cl)StretchVaries

Note: The exact wavenumber can vary based on the specific molecular environment.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (158.56 g/mol ). nih.gov The fragmentation pattern, which shows the breakdown of the molecular ion into smaller charged fragments, provides further structural information. For example, the loss of the chlorine or fluorine atom can be observed in the mass spectrum. This technique is crucial for confirming the molecular formula and for identifying unknown derivatives.

Mass Spectrometry (MS)

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds and for assessing the purity of a sample.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. It is particularly useful for assessing the purity of this compound and its derivatives. In GC, the sample is vaporized and injected into a long, thin tube known as a column. An inert carrier gas, such as helium, carries the sample through the column. The separation is based on the differential partitioning of the components between the stationary phase (the coating on the inside of the column) and the mobile phase (the carrier gas).

The purity of related compounds like 3-Chloro-2-fluorobenzaldehyde (B104339) is often reported as ≥95.0% as determined by GC. vwr.comlabscoop.com GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture. This combined technique is a powerful tool for analyzing reaction mixtures and for identifying impurities. google.com For example, GC has been used to monitor the synthesis of fluorobenzaldehydes from chlorobenzaldehydes, allowing for the determination of product yield and the amount of unreacted starting material. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its related compounds. It is a cornerstone of quality control, ensuring the purity of the compound, which is often required to be at a minimum of 99.0% for use in sensitive synthetic applications. innospk.com The versatility of HPLC allows for the analysis of complex mixtures, making it essential for monitoring reaction progress and identifying byproducts during the synthesis of its derivatives.

Detailed research findings on benzaldehyde derivatives demonstrate the utility of reversed-phase HPLC for achieving effective separation. For instance, the analysis of such derivatives often employs a C18 column with a gradient elution system. nih.gov A typical mobile phase consists of a mixture of water (Solvent A) and acetonitrile (B52724) (Solvent B), where the proportion of acetonitrile is gradually increased over the course of the analysis to elute compounds of varying polarities. nih.gov The system is typically run at a controlled temperature, such as 30 °C, to ensure reproducible retention times. nih.gov HPLC systems are frequently coupled with mass spectrometry (HPLC-MS) for the analysis of derivatives, providing both retention time data and mass-to-charge ratio information for unambiguous identification. csic.es

Table 1: Example HPLC Conditions for Analysis of Benzaldehyde Derivatives

Parameter Condition Source
Column SB-C18 (150 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase A: Water, B: Acetonitrile nih.gov
Gradient 30–100% B over 15 min nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 30 °C nih.gov
Injection Vol. 20 µL nih.gov

| Detection | UV or Fluorescence (e.g., Ex: 371 nm, Em: 421 nm for derivatives) | nih.gov |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. While analysis of this compound itself may be limited by its physical state, the structures of its numerous crystalline derivatives have been extensively studied to understand their conformation, stereochemistry, and non-covalent interactions.

These studies involve directing X-ray radiation onto a single crystal of the derivative. The resulting diffraction pattern is analyzed to build a precise model of the electron density and, consequently, the atomic arrangement. academie-sciences.fr Software such as SHELX is commonly used for structure solution and refinement. academie-sciences.frresearchgate.net

Research on chalcone (B49325) and pyridine (B92270) derivatives of related fluorochlorophenyl compounds provides significant insight into their structural features. For example, the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, revealed a slightly twisted molecule where the dihedral angle between the two benzene (B151609) rings is 0.47 (9)°. nih.gov The analysis also identified intramolecular C—H⋯F hydrogen bonds and intermolecular C—H⋯O hydrogen bonds, alongside π–π stacking interactions that stabilize the crystal packing. nih.gov Similarly, analysis of a pyridine derivative, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, provided detailed bond lengths and angles, confirming its molecular geometry. researchgate.net

Table 2: Selected Crystallographic Data for Derivatives

Parameter (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one nih.gov (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine researchgate.net
Molecular Formula C₁₆H₁₁ClF₂O₂ C₁₂H₉ClFN₃
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
Unit Cell (a) 16.591 (3) Å 10.120 (4) Å
Unit Cell (b) 7.9158 (14) Å 13.823 (6) Å
Unit Cell (c) 10.999 (2) Å 16.480 (7) Å
Unit Cell (β) 97.456 (7)° 91.744 (8)°

| CCDC No. | 1450849 | 2149847 |

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal properties of this compound and its derivatives. These methods provide valuable information on melting points, phase transitions, thermal stability, and decomposition profiles.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify the temperatures and enthalpies of phase transitions. researchgate.net For example, in the study of chalcone derivatives synthesized from fluorobenzaldehydes, DSC was used to identify solid-to-nematic phase transitions, with one compound showing a transition between 98-171 °C and another at a higher temperature range of 86-293 °C. researchgate.net Standardized DSC protocols, often using a heating rate of 10°C/min under a nitrogen atmosphere, are recommended for obtaining consistent and reproducible data on melting points.

TGA measures the change in mass of a sample as a function of temperature or time, providing data on thermal stability and decomposition. In the analysis of cyclotriphosphazene (B1200923) derivatives, TGA was performed by heating samples from 25°C to 700°C at a rate of 10°C/min to determine their degradation temperatures. nih.gov

Table 3: Typical Parameters for Thermal Analysis of Derivatives

Parameter Typical Condition Purpose Source
Analysis Type Differential Scanning Calorimetry (DSC) Determine phase transition temperatures and enthalpies researchgate.net
Temperature Range Room Temperature to 300 °C To cover melting and liquid crystal phase transitions nih.gov
Heating Rate 10 °C/min For standardized and reproducible results nih.gov
Atmosphere Nitrogen (e.g., 50 mL/min flow) To prevent oxidative degradation during analysis nih.gov
Analysis Type Thermogravimetric Analysis (TGA) Evaluate thermal stability and decomposition patterns nih.gov

| Temperature Range | 25 °C to 700 °C | To ensure complete thermal decomposition is observed | nih.gov |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
(E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine

Safety, Handling, and Environmental Considerations in Research

Hazard Assessments and Risk Mitigation in Laboratory Settings

A thorough hazard assessment is the foundation of safe laboratory practice when working with 2-Chloro-3-fluorobenzaldehyde. This involves understanding its intrinsic chemical properties and the potential risks associated with its handling.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. nih.govfishersci.com It is identified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. thermofisher.com

Hazard Identification and GHS Classification:

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationExclamation MarkWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationExclamation MarkWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationExclamation MarkWarning
Flammable Liquids4H227: Combustible liquidNoneWarning
This data is aggregated from multiple safety data sheets. nih.govthermofisher.comechemi.com

Risk mitigation in the laboratory is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). ohsonline.com

Engineering Controls: To minimize inhalation of vapors or dust, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. synquestlabs.comupfluorochem.com Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. synquestlabs.com

Administrative Controls: A laboratory-specific Chemical Hygiene Plan (CHP) should be developed and implemented, as required by OSHA's Laboratory Standard. osha.govcase.edusc.edu This plan outlines standard operating procedures for the safe handling, storage, and disposal of hazardous chemicals like this compound. ohsonline.comosha.gov Personnel must be trained on the specific hazards of the compound, the location of the CHP and Safety Data Sheets (SDS), and the signs and symptoms of exposure. osha.gov

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact. This includes:

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. fishersci.comsynquestlabs.comupfluorochem.com

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. synquestlabs.comsigmaaldrich.com Gloves should be inspected before use and removed carefully to avoid skin contamination. upfluorochem.com

Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin exposure. fishersci.comsynquestlabs.com In case of inadequate ventilation, respiratory protection such as a NIOSH-approved respirator may be necessary. synquestlabs.com

Handling and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. fishersci.comsynquestlabs.com It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon). chemicalbook.in Keep away from heat, sparks, and open flames. synquestlabs.com

Regulatory Frameworks for Research and Development

The research and development (R&D) involving this compound is governed by several regulatory frameworks designed to ensure the safety of researchers and the environment.

Occupational Safety and Health Administration (OSHA): In the United States, laboratory research involving hazardous chemicals is regulated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450). ohsonline.comcase.edusc.edu This standard mandates the development of a Chemical Hygiene Plan (CHP), which is a written program that sets forth procedures, equipment, PPE, and work practices to protect employees from health hazards associated with the chemicals they use. osha.govuky.edu For a new or specialty research chemical like this compound, the CHP must be tailored to its specific hazards. uky.edu

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): In the European Union, the REACH regulation (EC 1907/2006) governs the production and use of chemical substances. sigmaaldrich.comeuropa.eu While full registration is required for substances manufactured or imported in quantities of one tonne or more per year, there are provisions for substances used in scientific research and development. hsa.iebund.de For Product and Process Orientated Research and Development (PPORD), a notification can be submitted to the European Chemicals Agency (ECHA) to exempt the substance from the full registration requirement for a limited time, provided the risks are adequately controlled. hsa.ie As a New Chemical Entity (NCE) in the R&D phase, this compound would fall under these specific provisions, requiring careful documentation and risk management communication within the supply chain. primescholars.comglobalregulatoryservices.comfreyrsolutions.com In the United Kingdom, a similar framework known as UK REACH is in place. parliament.uk

These regulatory frameworks underscore the responsibility of the research institution and the individual researcher to gather comprehensive hazard information, conduct a thorough risk assessment, and implement appropriate control measures before commencing work with a chemical like this compound. sigmaaldrich.comnih.govauctoresonline.org

Conclusion and Outlook

Summary of Key Research Achievements

Research into 2-Chloro-3-fluorobenzaldehyde has firmly established its role as a versatile building block in the synthesis of more complex molecules. One of the most notable achievements is its use as a precursor in the creation of key pharmaceutical intermediates. For instance, it is utilized in the synthesis of 2-chloro-3-fluorobromobenzene, a compound that serves as an intermediate for potential anticancer enzyme inducers and oxytocin (B344502) receptor antagonists. google.com

The compound's utility extends to the synthesis of various heterocyclic systems. Researchers have successfully employed this compound to prepare novel 2,3-disubstituted-1,3-benzoxazines, a class of compounds investigated for potential fungicidal activities. mdpi.com Furthermore, its application in multicomponent reactions has been demonstrated, such as in the synthesis of pyrano[3,2-c]chromene derivatives, which are recognized for their wide range of biological activities. rsc.org These synthetic achievements underscore the compound's importance in creating diverse molecular architectures for agrochemical, pharmaceutical, and materials science applications. chemimpex.comchemimpex.com

Precursor CompoundResulting Product Class/IntermediateField of Application
This compound2-Chloro-3-fluorobromobenzene google.comMedicinal Chemistry
This compound2,3-disubstituted-1,3-benzoxazines mdpi.comAgrochemical Research
This compoundPyrano[3,2-c]chromenes rsc.orgMedicinal Chemistry

Emerging Trends and Future Research Avenues

The ongoing exploration of this compound is paving the way for new scientific discoveries. An emerging trend is its use in novel, efficient catalytic systems to construct complex molecular frameworks. rsc.org Recent studies have focused on leveraging its specific reactivity in one-pot multicomponent reactions to generate libraries of compounds for biological screening, which is a significant step towards sustainable chemistry. rsc.org

Future research is likely to focus on several key avenues. There is a growing interest in expanding the library of bioactive compounds derived from this aldehyde, particularly in the fields of medicinal chemistry and drug discovery. chemimpex.cominnospk.com This involves exploring its reactivity with a wider array of nucleophiles and reaction partners. rsc.org Additionally, the development of novel, more efficient synthetic methodologies for producing this compound and its derivatives remains a priority, aiming to improve yields and reduce environmental impact. google.com Another promising direction is its application in materials science for the synthesis of specialty polymers, resins, and fluorescent probes, where the unique electronic properties imparted by the halogen substituents can be exploited. chemimpex.com Further investigation into the precise influence of its substituents on reaction kinetics and mechanisms will also be critical for designing more strategic and controlled syntheses. researchcommons.orgbibliotekanauki.pl

Impact of this compound Research on Broader Scientific Disciplines

The research centered on this compound has implications that extend beyond its own chemistry, influencing several broader scientific disciplines.

Medicinal Chemistry: The synthesis of derivatives from this compound contributes significantly to the development of new therapeutic agents. Halogenated aromatic compounds are fundamental in drug design, as the introduction of halogens can enhance metabolic stability and binding affinity. chemimpex.com The use of this compound as a starting material for potential anticancer agents and other pharmaceuticals showcases how the study of such specific synthons can fuel the pipeline of drug discovery. google.comchemimpex.com

Materials Science: As a precursor for dyes and specialty polymers, this compound research contributes to the creation of advanced materials. chemimpex.com The incorporation of halogenated aromatic moieties can enhance properties such as thermal stability and chemical resistance in polymers and resins. chemimpex.com Furthermore, fundamental studies, such as the analysis of its vibrational spectra, provide valuable data for computational modeling and the rational design of new materials with desired optical and electronic properties. materialsciencejournal.orgresearchgate.net

Agrochemical Science: Its role as an intermediate in the synthesis of potential herbicides and pesticides demonstrates its impact on agriculture. chemimpex.comchemimpex.com The development of more effective and selective crop protection agents is a critical area of research, and the unique scaffolds derived from this aldehyde contribute to this effort.

Organic Synthesis: The study of reactions involving this compound provides deeper insights into chemical reactivity and reaction mechanisms. It serves as a model substrate for investigating the electronic and steric effects of substituents in aromatic systems, helping chemists to develop more predictable and efficient synthetic strategies for a wide range of target molecules. rsc.orgresearchcommons.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-fluorobenzaldehyde, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves halogenation and oxidation steps. For halogenation, electrophilic substitution on benzaldehyde derivatives using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) introduces the chloro group. Fluorination is achieved via Balz-Schiemann reactions using fluoroboric acid and nitrosyl tetrafluoroborate. Oxidation of substituted toluene derivatives (e.g., 2-chloro-3-fluorotoluene) with KMnO₄ or CrO₃ in acidic media (H₂SO₄) yields the aldehyde group. Key factors include stoichiometric control of halogenating agents and maintaining reaction temperatures below 80°C to prevent over-oxidation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 ratio) is effective for removing polar byproducts. For non-polar impurities, vacuum distillation (bp ~120–130°C at 10 mmHg) provides high purity. Column chromatography (silica gel, hexane/ethyl acetate 9:1) resolves closely related isomers. Confirmation of purity requires GC-MS or HPLC with UV detection at 254 nm .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Aromatic protons show splitting patterns due to Cl and F substituents (e.g., doublet of doublets for H-4 and H-6).
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–192 ppm. Fluorine coupling splits adjacent carbons (²J₃F ≈ 20 Hz).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹.
    Compare experimental data with computational predictions (DFT/B3LYP) for validation .

Advanced Research Questions

Q. How can contradictory reactivity data in fluorinated benzaldehydes (e.g., unexpected electrophilic substitution sites) be systematically resolved?

  • Methodological Answer : Contradictions arise from competing electronic effects (F’s electronegativity vs. resonance donation). Use:

  • Isotopic labeling : Track substitution patterns via ²H or ¹⁸O tagging.
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites.
  • Kinetic studies : Vary reaction conditions (temperature, solvent polarity) to isolate dominant mechanisms. For example, polar aprotic solvents favor inductive effects, enhancing meta-substitution .

Q. What strategies optimize regioselectivity in derivatizing this compound for pharmaceutical intermediates?

  • Methodological Answer :

  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the ortho position, followed by quenching with electrophiles.
  • Protection-deprotection : Protect the aldehyde as an acetal to direct reactions to the chloro/fluoro-substituted ring.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) enable biaryl formation. Optimize ligand systems (e.g., SPhos) for steric control .

Q. How do solvent effects influence the stability and reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Polar protic solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating nucleophilic attack but risking aldehyde hydration.
  • Aprotic solvents (e.g., DMF) : Enhance electrophilicity of the aldehyde group, favoring imine formation with amines.
  • Kinetic control : Use low temperatures (−20°C) and anhydrous conditions to minimize side reactions. Monitor by in-situ FTIR for real-time analysis .

Data Analysis & Experimental Design

Q. How to design experiments investigating the impact of substituent positions (Cl vs. F) on the aldehyde’s electronic properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Compare λₘₐₓ shifts in π→π* transitions for derivatives (e.g., 2-Cl-3-F vs. 3-Cl-2-F).
  • Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing effects.
  • Hammett plots : Correlate substituent constants (σₘ) with reaction rates (e.g., nucleophilic addition) .

Q. What statistical approaches address variability in catalytic asymmetric reactions involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, temperature, and solvent ratios.
  • PCA (Principal Component Analysis) : Identify dominant factors affecting enantiomeric excess (ee).
  • Response surface methodology (RSM) : Model non-linear interactions between variables for maximal yield .

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluorobenzaldehyde
Reactant of Route 2
2-Chloro-3-fluorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.